molecular formula C24H30N6O3 B2551766 1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 927542-90-3

1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2551766
CAS RN: 927542-90-3
M. Wt: 450.543
InChI Key: ONIISBHWTWDPPZ-UHFFFAOYSA-N
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Description

The compound “1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” has a molecular formula of C25H32N6O3 . Its average mass is 464.560 Da and its mono-isotopic mass is 464.253601 Da .

Scientific Research Applications

Antidepressant and Anxiolytic Applications

Research on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has shown potential antidepressant and antianxiety effects. A study synthesized and evaluated 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity. Compounds demonstrated potent 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands activities, with weak inhibitory potencies for PDE4B and PDE10A. Selected compounds showed potential as antidepressants in preliminary pharmacological studies (Zagórska et al., 2016).

Antiviral Activity

The first chemical synthesis of a new class of purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, was described for their antiviral activity against various viruses in tissue culture. Moderate rhinovirus activity was observed for several compounds at nontoxic dosage levels (Kim et al., 1978).

properties

IUPAC Name

4,7,8-trimethyl-2-[(3-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c1-16-6-5-7-19(14-16)15-29-22(31)20-21(26(4)24(29)32)25-23-28(17(2)18(3)30(20)23)9-8-27-10-12-33-13-11-27/h5-7,14H,8-13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIISBHWTWDPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CCN5CCOCC5)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16615236

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